![molecular formula C17H23N5O2 B7637911 N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide](/img/structure/B7637911.png)
N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide, commonly known as CX614, is a potent AMPA receptor modulator that has gained significant attention in the field of neuroscience research. This compound has shown promise in enhancing cognitive function and has been extensively studied for its potential use in treating neurodegenerative diseases.
Mécanisme D'action
CX614 acts as a positive allosteric modulator of AMPA receptors, which are involved in the regulation of synaptic transmission in the brain. This compound enhances the activity of AMPA receptors, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that CX614 can improve memory consolidation and retrieval in animal models. This compound has also been shown to increase the number of dendritic spines, which are important structures involved in synaptic transmission and plasticity. In addition, CX614 has been shown to increase the release of several neurotransmitters, including glutamate, acetylcholine, and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CX614 in lab experiments is its potency and specificity for AMPA receptors. This compound has been extensively studied and has shown consistent results in enhancing cognitive function and improving memory consolidation and retrieval. However, one limitation of using CX614 is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on CX614. One area of interest is the development of more potent and selective AMPA receptor modulators that can be used in the treatment of various neurological disorders. Another area of interest is the investigation of the long-term effects of CX614 on synaptic plasticity and cognitive function. Additionally, studies could explore the potential use of CX614 in combination with other drugs or therapies for the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of CX614 involves several steps, including the reaction of 3-methoxybenzyl bromide with sodium azide to form 3-methoxyphenyl azide. This is followed by the reaction of the resulting compound with cyclohexyl isocyanate to form the corresponding urea derivative. The final step involves the reaction of the urea derivative with methyl chloroacetate to form CX614.
Applications De Recherche Scientifique
CX614 has been extensively studied for its potential use in treating various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. This compound has also shown promise in enhancing cognitive function and has been studied for its potential use in treating cognitive impairments associated with aging and other neurological disorders.
Propriétés
IUPAC Name |
N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-21(14-8-4-3-5-9-14)16(23)12-22-19-17(18-20-22)13-7-6-10-15(11-13)24-2/h6-7,10-11,14H,3-5,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTIXHGMAZRBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN2N=C(N=N2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

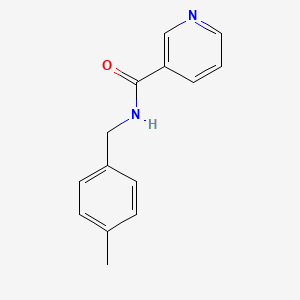
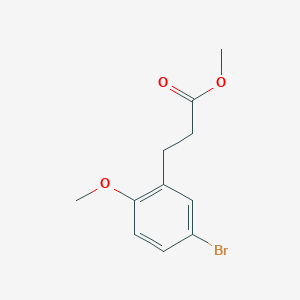
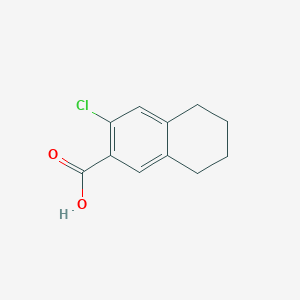
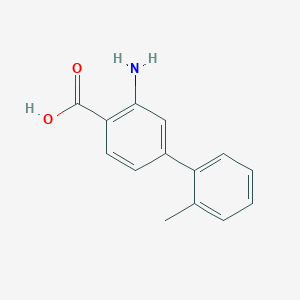
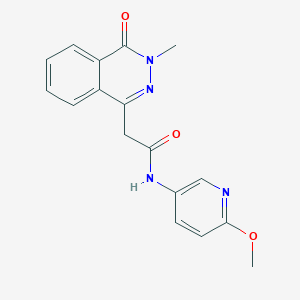

![2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7637863.png)
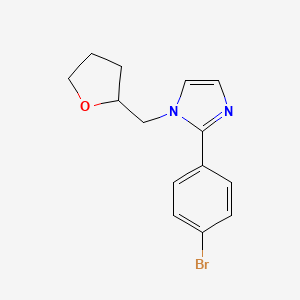
![2-[2-(Dimethylamino)ethoxy]fluoren-9-one](/img/structure/B7637885.png)
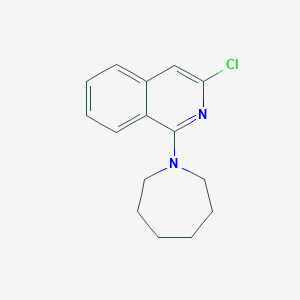
![N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B7637925.png)


